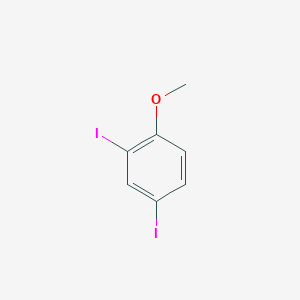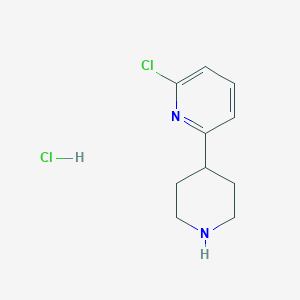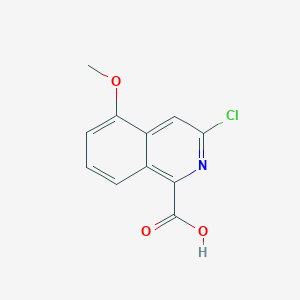
3-Chloro-5-methoxyisoquinoline-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-methoxyisoquinoline-1-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are known for their aromatic properties and are widely used in the synthesis of various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxyisoquinoline-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-methoxybenzaldehyde and an appropriate amine.
Cyclization: The key step involves the cyclization of the starting materials to form the isoquinoline ring. This can be achieved using various cyclization agents and conditions.
Functional Group Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-methoxyisoquinoline-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to other functional groups such as alcohols.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-Chloro-5-methoxyisoquinoline-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-methoxyisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-methoxyisoquinoline: Similar in structure but lacks the carboxylic acid group.
5-Methoxyisoquinoline-1-carboxylic acid: Similar but lacks the chloro group.
3-Chloroisoquinoline-1-carboxylic acid: Similar but lacks the methoxy group.
Uniqueness
3-Chloro-5-methoxyisoquinoline-1-carboxylic acid is unique due to the presence of both chloro and methoxy groups on the isoquinoline ring, which enhances its reactivity and potential applications. The combination of these functional groups provides a versatile platform for various chemical reactions and applications in different fields.
Propiedades
Fórmula molecular |
C11H8ClNO3 |
|---|---|
Peso molecular |
237.64 g/mol |
Nombre IUPAC |
3-chloro-5-methoxyisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c1-16-8-4-2-3-6-7(8)5-9(12)13-10(6)11(14)15/h2-5H,1H3,(H,14,15) |
Clave InChI |
GRJHDTJIDZBQEL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C(N=C(C=C21)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


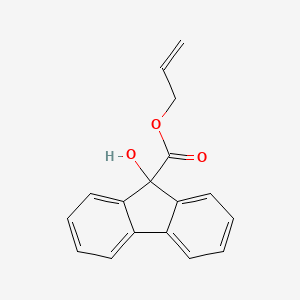

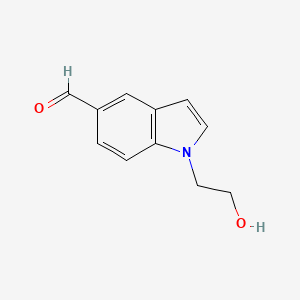
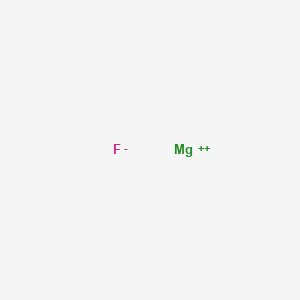
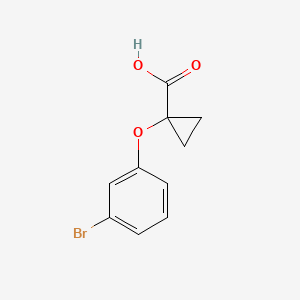
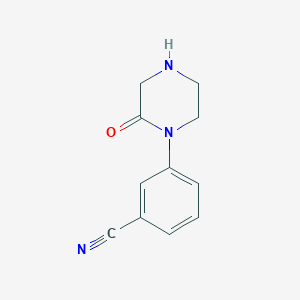
![2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid](/img/structure/B13894586.png)
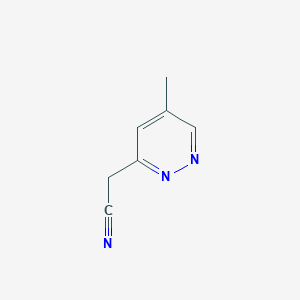
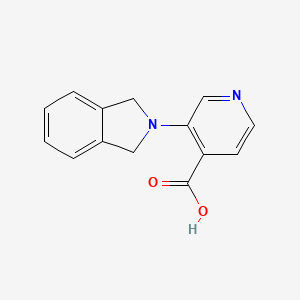
![[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate](/img/structure/B13894618.png)
![(S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine](/img/structure/B13894624.png)

